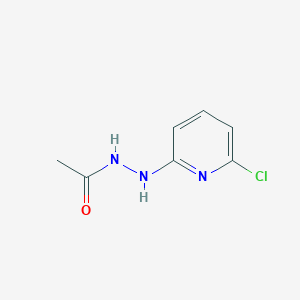

N'-(6-chloropyridin-2-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-chloropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFMOFANINYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314912 | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-51-7 | |

| Record name | 66999-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N'-(6-chloropyridin-2-yl)acetohydrazide: Synthesis, Derivatization, and Applications in Medicinal Chemistry

Abstract

N'-(6-chloropyridin-2-yl)acetohydrazide, identified by CAS Number 66999-51-7 , is a pivotal chemical intermediate in the landscape of modern drug discovery and materials science.[1] Its molecular architecture, featuring a reactive acetohydrazide group and a functionalized chloropyridine ring, renders it a versatile precursor for synthesizing extensive libraries of hydrazone derivatives.[1] These derivatives have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1] This guide provides an in-depth exploration of the compound's core properties, synthesis methodologies, chemical reactivity, and its significant role as a scaffold in the development of novel therapeutic agents. We will delve into validated experimental protocols, analytical characterization, and the mechanistic rationale behind its synthetic pathways, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable molecule.

Core Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity whose properties are summarized below. It is crucial to differentiate it from similar structures, such as its 2-chloro-acetohydrazide analog (CAS No. 66999-54-0).[2][3][4]

| Property | Value | Reference |

| CAS Number | 66999-51-7 | [1] |

| Molecular Formula | C₇H₈ClN₃O | |

| Molecular Weight | 185.61 g/mol | [1] |

| Canonical SMILES | CC(=O)NNC1=NC(Cl)=CC=C1 | |

| InChI Key | WCZFMOFANINYIY-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Primary Application | Precursor for synthesis of pyridine-based hydrazone derivatives | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a reliable, multi-step process. The causality behind this pathway lies in the strategic formation of a key precursor, 2-hydrazinyl-6-chloropyridine, followed by acylation.

Precursor Synthesis: Nucleophilic Aromatic Substitution

The foundational step involves the synthesis of 2-hydrazinyl-6-chloropyridine from 2,6-dichloropyridine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

-

Mechanism Rationale: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The strong electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atom activates the C2 and C6 positions. Hydrazine hydrate, a potent nucleophile, preferentially displaces one of the chlorine atoms. The reaction is typically driven to completion by heating under reflux, which provides the necessary activation energy. One documented procedure specifies refluxing with 80% hydrazine hydrate for a short duration of 45 minutes, achieving a high yield of 84.6%.[1]

Final Hydrazide Formation: Hydrazinolysis

The most established and practical method for converting the hydrazinyl precursor to the final acetohydrazide is through the hydrazinolysis of a corresponding ethyl acetate ester.[1][5]

-

Mechanism Rationale: This pathway involves two primary stages: first, the preparation of ethyl 2-(6-chloropyridin-2-yl)acetate, and second, its reaction with hydrazine. The reaction of the precursor with hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This acyl substitution reaction is highly efficient for forming the stable amide-like hydrazide bond.[6][7] The process is favored due to the good leaving group potential of the ethoxide ion.

The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound.

Alternative Synthetic Approaches: Green Chemistry

In line with modern sustainable practices, ultrasound-assisted synthesis (sonochemistry) has emerged as an efficient, green alternative to conventional reflux heating.[1] This method often leads to shorter reaction times, milder conditions, and reduced energy consumption, representing a significant process improvement.[1]

Chemical Reactivity and Derivatization for Drug Discovery

The primary value of this compound lies in its function as a molecular scaffold.[1] The terminal -NH₂ of the hydrazide group is nucleophilic and readily undergoes condensation reactions with the electrophilic carbonyl carbon of various aldehydes and ketones.

This reaction forms a hydrazone linkage (C=N-N-C=O), creating a new, larger molecule with potentially enhanced biological activity. The choice of the aldehyde or ketone reactant allows for systematic structural modifications, enabling the generation of a diverse library of candidate compounds for high-throughput screening.[1] This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[8]

Caption: Derivatization workflow for generating bioactive hydrazones.

The resulting pyridine-hydrazone derivatives are investigated for a wide array of pharmacological activities. The pyridine ring is a well-known pharmacophore present in many approved drugs, while the hydrazone moiety is also associated with significant biological effects.[9][10] Studies have shown that compounds synthesized from this and similar hydrazide precursors exhibit promising cytotoxic effects against cancer cell lines and potent antibacterial activity.[1][8][11]

Experimental Protocols

The following protocols are presented as a guide for laboratory synthesis and derivatization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of Precursor (2-Hydrazinyl-6-chloropyridine)

This protocol is adapted from documented procedures for nucleophilic substitution on dichloropyridine.[1]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a heating mantle.

-

Reagent Addition: To the flask, add 2,6-dichloropyridine (1 equivalent). Under stirring, cautiously add 80% hydrazine hydrate (1.2 equivalents).[1][12]

-

Reaction: Heat the mixture to reflux and maintain for 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically poured into ice water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-hydrazinyl-6-chloropyridine.

Protocol: Synthesis of this compound

This protocol is a generalized method for hydrazide synthesis via hydrazinolysis of an ester intermediate.[8][11][13]

-

Apparatus Setup: In a round-bottom flask with a reflux condenser, dissolve the precursor ester, ethyl 2-(6-chloropyridin-2-yl)acetate (1 equivalent), in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (99%, 3-4 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 5-8 hours. Monitor the reaction's completion using TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol: General Derivatization to Form Hydrazone

This protocol outlines the condensation reaction with an aromatic aldehyde.[10][11]

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture under reflux for 3-6 hours.

-

Isolation and Purification: Upon completion, cool the reaction mixture. The solid hydrazone product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. Purity can be assessed by melting point and spectroscopic methods.

Analytical Characterization

Structural confirmation of the synthesized compound and its derivatives is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the hydrogen and carbon framework of the molecule.[1] The ¹H-NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the N-H protons, and the methyl protons of the acetyl group, with chemical shifts and coupling patterns confirming the structure.[1][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorption bands include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1670 cm⁻¹), and C=N stretching of the pyridine ring.[14]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HR-MS) can be used for precise mass determination.[15]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its straightforward, high-yield synthesis and predictable reactivity make it an ideal starting point for constructing diverse molecular libraries. The demonstrated potential of its hydrazone derivatives in targeting diseases like cancer and bacterial infections underscores its importance.[1][11] This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound, paving the way for the discovery of next-generation therapeutic agents.[16][17]

References

-

hydrazine hydrate - Organic Syntheses Procedure. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. [Link]

-

N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide - PubChem. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed. [Link]

-

Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]

-

Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC - NIH. [Link]

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. [Link]

-

Recent Advances in the Discovery of Novel Drugs on Natural Molecules - MDPI. [Link]

-

Synthesis of 2-amino-6-chloropyridine - Semantic Scholar. [Link]

-

Drug discovery through biophysical techniques: Methods and applications - PubMed. [Link]

-

Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | 66999-54-0 [sigmaaldrich.com]

- 3. 2-chloro-N'-(6-chloropyridin-2-yl)acetohydrazide | 66999-54-0 [sigmaaldrich.com]

- 4. 66999-54-0|2-Chloro-N'-(6-chloropyridin-2-yl)acetohydrazide|BLD Pharm [bldpharm.com]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 8. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]

- 11. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Drug discovery through biophysical techniques: Methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Characterization of N'-(6-chloropyridin-2-yl)acetohydrazide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. N'-(6-chloropyridin-2-yl)acetohydrazide stands as a pivotal intermediate, offering a versatile scaffold for the synthesis of a diverse array of compounds with significant biological and material properties.[1] Its structure, rich in reactive functional groups—the nucleophilic hydrazide, the electrophilic carbonyl, and the reactive chloropyridine ring—provides a fertile ground for chemical modification. This guide offers an in-depth exploration of the molecular architecture of this compound, its synthesis, and its comprehensive characterization, providing researchers with the foundational knowledge to harness its full potential.

Molecular Architecture and Conformational Landscape

The precise three-dimensional arrangement of atoms within a molecule dictates its reactivity and biological interactions. While a definitive single-crystal X-ray structure for this compound has yet to be reported in publicly accessible databases, a comprehensive understanding of its molecular geometry can be inferred from foundational chemical principles and the crystallographic analysis of closely related structures.

Core Structural Features

The molecule can be deconstructed into three key components: the 6-chloropyridine ring, the acetohydrazide moiety, and the crucial N'-C linker.

-

6-Chloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of the electronegative nitrogen atom and the chlorine atom at the 6-position significantly influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions.

-

Acetohydrazide Moiety: This functional group is characterized by the presence of a carbonyl group adjacent to a hydrazine linker (-C(O)NHNH-). This arrangement allows for resonance delocalization of the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group, resulting in a planar amide-like structure. The terminal amino group of the hydrazide is a potent nucleophile, central to the derivatization of this molecule.

-

N'-C Linkage and Rotational Freedom: The single bond connecting the pyridine ring to the hydrazide nitrogen allows for rotational freedom. However, steric hindrance between the acetyl group and the pyridine ring likely favors a transoid conformation.

Insights from Analogous Crystal Structures

To elucidate the probable solid-state conformation, we can draw parallels from the experimentally determined crystal structure of 1-(3-chloropyridin-2-yl)hydrazine. In this precursor molecule, an intramolecular N—H⋯Cl hydrogen bond is observed, leading to a planar five-membered ring.[2][3] It is plausible that in this compound, a similar intramolecular hydrogen bond could exist between the N-H of the hydrazide and the nitrogen of the pyridine ring, influencing the overall planarity of the molecule. The crystal structures of other acetohydrazide derivatives frequently reveal extensive intermolecular hydrogen bonding networks, often involving the carbonyl oxygen and the N-H protons, which play a crucial role in the solid-state packing.[4]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: 2D representation of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established process that can be reliably performed in a standard laboratory setting. The most common route involves a two-step process starting from 2,6-dichloropyridine.

Synthesis Workflow

dot digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Hydrazinyl-6-chloropyridine

This initial step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,6-dichloropyridine is displaced by hydrazine.

-

Reagents and Equipment:

-

2,6-Dichloropyridine

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropyridine (1 equivalent) in ethanol.

-

Heat the solution to reflux.

-

Add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing solution.

-

Continue to reflux the reaction mixture for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. A high yield of 2-hydrazinyl-6-chloropyridine is typically obtained.[1]

-

Part 2: Synthesis of this compound

The second step involves the acetylation of the terminal nitrogen of the hydrazinyl group.

-

Reagents and Equipment:

-

2-Hydrazinyl-6-chloropyridine

-

Acetic anhydride or Acetyl chloride

-

Pyridine (if using acetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure (using Acetic Anhydride):

-

Suspend 2-hydrazinyl-6-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the protons on the pyridine ring and the acetohydrazide moiety.

-

The pyridine protons will appear in the aromatic region, typically as a set of coupled multiplets. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will influence their chemical shifts.

-

The N-H protons of the hydrazide will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. These protons are typically exchangeable with D₂O.

-

The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton.

-

The carbonyl carbon of the acetyl group will resonate at a characteristic downfield chemical shift.

-

The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the chlorine atom being significantly influenced by its electronegativity.

-

The methyl carbon of the acetyl group will appear at an upfield chemical shift.

-

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H | 6.8 - 7.8 | m |

| NH (amide) | 9.5 - 10.5 | br s |

| NH (pyridyl) | 8.0 - 9.0 | br s |

| CH₃ (acetyl) | 2.0 - 2.5 | s |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| C=O (acetyl) | 168 - 172 | |

| Pyridine C-Cl | 148 - 152 | |

| Pyridine C-N | 155 - 160 | |

| Pyridine C-H | 105 - 140 | |

| CH₃ (acetyl) | 20 - 25 |

(Note: These are predicted values and may vary depending on the solvent and experimental conditions.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: One or two bands in the region of 3100-3350 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and hydrazide groups.

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the acetyl moiety.

-

C=N and C=C Stretching: Bands in the 1550-1650 cm⁻¹ region corresponding to the C=N stretching of the pyridine ring and C=C aromatic stretching vibrations.

-

N-H Bending: A band around 1500-1550 cm⁻¹ attributed to N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (185.61 g/mol ) is expected. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the N-N bond, the N-C bond, and the loss of the acetyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 185/187 | [M]⁺ |

| 143/145 | [M - C₂H₂O]⁺ |

| 128/130 | [M - C₂H₃NO]⁺ |

| 111/113 | [C₄H₂ClN]⁺ |

| 43 | [CH₃CO]⁺ |

(Note: m/z values correspond to the most abundant isotopes.)

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a precursor for more complex molecular architectures. The terminal amino group of the hydrazide readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form N-acylhydrazones. This reaction provides a straightforward and efficient method for generating large libraries of diverse compounds for biological screening.

N-acylhydrazones derived from this scaffold have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The 6-chloropyridine moiety is a common feature in many bioactive molecules and can participate in various non-covalent interactions with biological targets, contributing to the overall binding affinity and efficacy of the final compounds.

Conclusion and Future Outlook

This compound is a fundamentally important building block in synthetic chemistry. Its well-defined molecular structure, characterized by a unique combination of reactive functional groups, makes it an ideal starting point for the construction of novel compounds with tailored properties. This guide has provided a comprehensive overview of its molecular architecture, a reliable synthetic protocol, and a detailed summary of its analytical characterization. As the quest for new therapeutics and advanced materials continues, the strategic utilization of versatile scaffolds like this compound will undoubtedly play a crucial role in driving innovation and discovery. Further research, particularly the elucidation of its single-crystal X-ray structure, would provide even deeper insights into its conformational preferences and intermolecular interactions, further empowering its application in rational drug design and crystal engineering.

References

- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub - ArTS - UniTS. (2022-12-04). (URL: not available)

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central. (2022-08-25). (URL: [Link])

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. (URL: [Link])

-

The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds | Scilit. (URL: [Link])

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021-02-15). (URL: [Link])

-

Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity - ResearchGate. (2019-11-29). (URL: [Link])

-

Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. (2024-08-16). (URL: [Link])

-

Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Assiut University. (2021-02-14). (URL: [Link])

-

1-(3-Chloropyridin-2-yl)hydrazine - PMC - NIH. (URL: [Link])

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - NIH. (URL: [Link])

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - NIH. (URL: [Link])

-

N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazide - PubChem. (URL: [Link])

-

(PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. (URL: [Link])

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (2025-08-06). (URL: [Link])

-

Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - NIH. (URL: [Link])

-

(PDF) Crystal structure of 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one X-Ray Structure Analysis Online 27( - ResearchGate. (2025-08-08). (URL: [Link])

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: [Link])

-

Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. (URL: [Link])

-

Synthesis, X-Ray Crystal Structures and Urease Inhibitory Activity of 3,5-Dihydroxy-N'-(pyridin-2-ylmethylene)benzohydrazide and its Copper(II) and Nickel(II) Complexes - PubMed. (2025-11-10). (URL: [Link])

-

Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022-08-16). (URL: [Link])

-

Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (URL: [Link])

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. (URL: [Link])

-

N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O - PubChem. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N'-(6-chloropyridin-2-yl)acetohydrazide from 2,6-Dichloropyridine

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of N'-(6-chloropyridin-2-yl)acetohydrazide, a key chemical intermediate in medicinal chemistry and materials science.[1] The synthesis originates from the readily available precursor, 2,6-dichloropyridine, and proceeds through a robust two-step pathway involving a nucleophilic aromatic substitution followed by N-acetylation. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and analytical characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics. All protocols are designed as self-validating systems, incorporating critical safety and characterization checkpoints.

Introduction and Strategic Overview

This compound serves as a critical building block for the construction of complex heterocyclic scaffolds, particularly pyridine-based hydrazone derivatives.[1] These resulting molecules are of significant interest for biological screening, with studies demonstrating their potential application in developing antimicrobial, anticancer, and anti-inflammatory agents.[1] The synthesis detailed herein follows a logical and efficient two-step sequence:

-

Hydrazinolysis: A selective nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine with hydrazine hydrate to yield the intermediate, 6-chloro-2-hydrazinopyridine.

-

Acetylation: N-acetylation of the synthesized intermediate to afford the final target molecule, this compound.

This guide provides a detailed examination of each step, from reaction mechanism to final product verification.

Overall Synthetic Pathway

The transformation from the starting material to the final product is visualized below.

Diagram 1: Two-step synthesis of the target compound.

Part I: Synthesis of 6-chloro-2-hydrazinopyridine

Reaction Principle and Mechanism

The first step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and the two electron-withdrawing chlorine atoms further activate the ring towards nucleophilic attack.[2] Hydrazine, a potent nucleophile, attacks one of the carbon atoms bonded to chlorine.

Causality of Reagent Choice and Conditions:

-

Nucleophile: Hydrazine hydrate is used as the source of the hydrazinyl group. It is a strong nucleophile capable of displacing the chloride. Using an excess of hydrazine helps to favor the mono-substituted product over the di-substituted byproduct.

-

Solvent: Methanol or ethanol are common solvents as they readily dissolve both the pyridine starting material and hydrazine hydrate, facilitating a homogeneous reaction mixture.[3]

-

Temperature: The reaction is typically performed under reflux. The elevated temperature provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution.[1][3]

The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom.[2][4] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the product.

Safety and Handling

CRITICAL: Hydrazine and its derivatives are acutely toxic, corrosive, and potential carcinogens.[5][6] 2,6-Dichloropyridine is also classified as toxic.[7] All operations must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, tightly fitting safety goggles, a face shield, and chemical-resistant gloves (Neoprene or nitrile) are mandatory.[5][8]

-

Handling Hydrazine:

-

Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[8] In case of skin contact, immediately flush the affected area with copious amounts of water for 15 minutes and seek medical attention.[5]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][3]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloropyridine | 147.99 | 2.0 g | 0.0135 |

| Hydrazine Hydrate (80%) | ~50.06 | 10 mL | ~0.16 |

| Methanol | 32.04 | 60 mL | - |

Table 1: Reagents for the synthesis of 6-chloro-2-hydrazinopyridine.

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (0.0135 mol) of 2,6-dichloropyridine in 60 mL of methanol.

-

Reagent Addition: While stirring, carefully add 10 mL of 80% hydrazine hydrate to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 45-60 minutes.[1] Note: Some procedures may call for longer reaction times at lower temperatures, but reflux provides a more rapid conversion.[3]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold water and then recrystallize from a methanol/water mixture to obtain pure 6-chloro-2-hydrazinopyridine as a solid.[3] An expected yield is in the range of 80-85%.[1]

Characterization of the Intermediate

-

Appearance: White to off-white solid.

-

Melting Point: To be determined and compared with literature values.

-

NMR Spectroscopy: The structure should be confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR is expected to show characteristic signals for the pyridine ring protons and the -NH and -NH₂ protons.

Part II: Synthesis of this compound

Reaction Principle and Mechanism

This step involves the N-acetylation of the terminal, more nucleophilic nitrogen atom of the hydrazinyl group of 6-chloro-2-hydrazinopyridine. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the -NH₂ group attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. A catalytic amount of a weak base like pyridine can be used to neutralize the acetic acid byproduct.

Safety and Handling

-

Acetic Anhydride: Is corrosive and a lachrymator. It should be handled exclusively in a chemical fume hood.

-

Pyridine: Is flammable, harmful if inhaled or swallowed, and can cause skin irritation. Handle with appropriate PPE in a well-ventilated area.

Detailed Experimental Protocol

This is a general procedure for the acetylation of hydrazides.[9][10]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-chloro-2-hydrazinopyridine | 143.57 | 1.5 g | 0.0104 |

| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 0.0118 |

| Pyridine | 79.10 | 2-3 drops | Catalytic |

| Ethanol | 46.07 | 20 mL | - |

Table 2: Reagents for the synthesis of this compound.

Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve 1.5 g (0.0104 mol) of 6-chloro-2-hydrazinopyridine in 20 mL of ethanol.

-

Reagent Addition: To this solution, add 1.1 mL (0.0118 mol) of acetic anhydride dropwise, followed by 2-3 drops of pyridine.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction completion by TLC.

-

Isolation: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of ice-cold water. A white precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any unreacted acetic anhydride and pyridine, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Comprehensive Characterization of the Final Product

The identity and purity of this compound must be rigorously confirmed.

-

NMR Spectroscopy: This is the primary technique for structural elucidation.[1]

-

¹H NMR: Expect distinct signals for the pyridine ring protons, the two N-H protons (which may be broad), and a sharp singlet for the acetyl methyl (-CH₃) group.

-

¹³C NMR: Expect signals corresponding to the carbons of the pyridine ring and the two carbonyl carbons of the acetohydrazide moiety.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=O (amide) stretching, and C-Cl stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

UV-Vis Spectroscopy: The conjugated system will show characteristic absorptions in the UV region corresponding to π → π* and n → π* transitions.[1]

| Analytical Data | Expected Results for this compound |

| Appearance | White crystalline solid |

| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 1H, -NH-), δ ~9.8 (s, 1H, -NH-), δ 7.6-7.8 (m, 2H, Ar-H), δ 6.8-7.0 (m, 1H, Ar-H), δ 1.9 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~158 (C-NH), δ ~148 (C-Cl), δ ~139, 115, 108 (Ar-C), δ ~21 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1580 (N-H bend, amide II) |

Table 3: Predicted analytical data for the final product. Note: Actual chemical shifts may vary based on solvent and instrument.[11]

Experimental Workflow and Logic

The entire process, from initial setup to final analysis, follows a structured workflow designed for safety, efficiency, and reproducibility.

Diagram 2: Comprehensive experimental workflow.

Conclusion

This guide outlines a reliable and well-characterized two-step synthesis for this compound starting from 2,6-dichloropyridine. By adhering to the detailed protocols and safety precautions, researchers can confidently produce this valuable chemical intermediate with high purity and in good yield. The emphasis on understanding the mechanism and rationale behind each step empowers scientists to troubleshoot and adapt the procedure as needed, ensuring successful outcomes in their research and development endeavors.

References

-

Hydrazine - Risk Management and Safety . University of Notre Dame. Available at: [Link]

-

Hydrazine Standard Operating Procedure . University of California, Santa Barbara. Available at: [Link]

-

Process for synthesis of (3-chloro-2-pyridyl)hydrazine . Justia Patents. Available at: [Link]

-

Hydrazine dihydrochloride Safety Data Sheet . Integra Chemical Company. Available at: [Link]

-

PREPARATION OF 2,4-DISUBSTITUTED PYRIDINES . Organic Syntheses. Available at: [Link]

- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

-

Palladium-Catalyzed Triazolopyridine Synthesis . Organic Syntheses. Available at: [Link]

-

Hydrazine Standard Operating Procedure Template . University of New Mexico - Environmental Health & Safety. Available at: [Link]

-

Synthesis of Some New Heterocyclic Compounds Using -(N-Saccharin) Acetohydrazide . Iraqi National Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric . MDPI. Available at: [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction . ResearchGate. Available at: [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . Wavefunction, Inc. Available at: [Link]

- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central (PMC). Available at: [Link]

-

2,6-Dichloropyridine . Wikipedia. Available at: [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES . Lookchem. Available at: [Link]

- Synthesis method of 2,6-dichloropyridine. Google Patents.

-

Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of N'-(6-chloropyyridin-2-yl)acetohydrazide in Scaffolding Bioactive Hydrazones: A Mechanistic Guide

Introduction: Beyond an Intermediate—A Gateway to Bioactivity

In the landscape of medicinal chemistry, the value of a molecule is often defined not by its intrinsic properties, but by the potential it unlocks. N'-(6-chloropyridin-2-yl)acetohydrazide is a prime exemplar of such a compound. While not recognized for its own direct pharmacological effects, it serves as a critical and versatile precursor in the synthesis of a diverse class of pyridine-based hydrazone derivatives.[1] These resulting hydrazones have demonstrated a wide spectrum of pharmacological activities, including promising anticancer, anti-inflammatory, and antimicrobial effects.[1]

This technical guide moves beyond the preliminary role of this compound as a chemical intermediate. Instead, we delve into the core mechanisms of action of the bioactive hydrazone derivatives it helps create. For researchers, scientists, and drug development professionals, understanding this translational step—from a stable precursor to a pharmacologically active agent—is paramount. We will explore the synthesis strategies, dissect the molecular mechanisms of the resulting compounds, and provide robust, field-proven experimental protocols to empower further research and development in this promising area.

From Precursor to Pharmacophore: The Synthesis of Pyridine-Based Hydrazones

The foundational step in leveraging this compound is its condensation with a variety of aldehydes. This reaction, a cornerstone of hydrazone synthesis, is valued for its efficiency and reliability. The hydrazide group of the precursor readily reacts with the carbonyl group of an aldehyde, forming the characteristic azometine (-CH=N-NH-C(O)-) linkage of the hydrazone.[2][3]

The true power of this synthesis lies in its modularity. By selecting different aldehyde-containing molecules, a vast library of hydrazone derivatives can be generated, each with unique structural and electronic properties conferred by the substituted aldehyde. This allows for systematic structure-activity relationship (SAR) studies to optimize for potency and selectivity against specific biological targets.[4]

Caption: General workflow for synthesizing bioactive hydrazones.

Dissecting the Core Mechanisms of Action

The structural diversity of pyridine-based hydrazones translates into a multiplicity of biological mechanisms. The pyridine ring, hydrazone linker, and substituted aryl moieties can all interact with various biological targets, leading to potent therapeutic effects.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Pyridine-based hydrazones have emerged as a significant class of anticancer agents, exerting their effects through several distinct mechanisms.[5][6]

-

Induction of Apoptosis via Caspase Activation: A primary mechanism is the induction of programmed cell death, or apoptosis. Certain derivatives have been shown to trigger the caspase cascade, a family of cysteine proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3 and -7), which then cleave a host of cellular substrates, leading to the orderly dismantling of the cell.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[6][7] This prevents the cells from entering mitosis and dividing. Mechanistically, this can be achieved by modulating the levels of key cell cycle regulatory proteins, such as upregulating inhibitors like p53 and p21.[7]

-

Kinase Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer. Molecular docking studies have suggested that some pyridine-hydrazone derivatives may act as inhibitors of key kinases within this pathway, such as BRAF and MEK, thereby blocking pro-survival signals.[8]

-

Metal Chelation and ROS Generation: The N,N,O-donor atoms in the hydrazone scaffold can chelate essential metal ions like iron and copper.[9] This can disrupt the function of metalloenzymes crucial for cancer cell survival and can also catalyze the generation of cytotoxic reactive oxygen species (ROS), inducing oxidative stress and cell death.[9]

Caption: Proposed anticancer mechanisms of pyridine-hydrazones.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Inflammation is a complex biological response, and a key enzyme family involved is cyclooxygenase (COX), which is responsible for the synthesis of pro-inflammatory prostaglandins.[10] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[10] In silico molecular docking studies and in vitro assays have revealed that certain pyridine- and thiazole-based hydrazides can act as COX inhibitors, suggesting a clear mechanism for their observed anti-inflammatory effects.[10][11] By binding to the active site of COX-1 and/or COX-2, these compounds can block the conversion of arachidonic acid, thereby reducing prostaglandin production and mitigating the inflammatory response.[12]

Antimicrobial Activity

The hydrazone scaffold is also prevalent in compounds exhibiting broad-spectrum antimicrobial activity.[13][14] While the exact mechanisms can vary depending on the specific derivative and the microbial species, proposed modes of action often involve:

-

Inhibition of Essential Enzymes: The compounds may inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membranes: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Metal Chelation: Similar to the anticancer mechanism, chelation of essential metal ions can deprive bacteria and fungi of necessary cofactors for enzymatic reactions.[9]

Experimental Protocols: A Framework for Mechanistic Investigation

To validate the proposed mechanisms of action, a series of robust and reproducible assays are required. The following protocols provide a detailed, step-by-step guide for synthesizing a representative hydrazone and evaluating its anticancer and anti-inflammatory potential.

Protocol 1: Synthesis of a Representative Pyridine-Based Hydrazone

This protocol describes the synthesis of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(6-chloropyridin-2-yl)acetohydrazide, a derivative of vanillin, as a representative example.

Materials:

-

This compound

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Add vanillin (1.0 equivalent) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a condenser and reflux the mixture with stirring for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product will precipitate out of the solution. If not, cool the flask in an ice bath to induce crystallization.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HepG2 liver cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

Test hydrazone compound, dissolved in DMSO

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the test hydrazone compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

-

Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Caspase-3/7 Activation Assay

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis, using a luminogenic substrate.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate)[18]

-

Treated cells from a cytotoxicity experiment (in a white-walled 96-well plate)

-

Luminometer

Procedure:

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.

-

Assay Execution: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

-

Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activation.

Protocol 4: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of COX-1 and COX-2. It measures the peroxidase activity of the COX enzymes.[19]

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (contains Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid)[19]

-

96-well plate

-

Test hydrazone compound, dissolved in an appropriate solvent

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, enzymes) according to the kit manufacturer's instructions.[19]

-

Assay Setup: Set up wells for Background, 100% Initial Activity (no inhibitor), and Inhibitor tests.

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[20]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

-

Colorimetric Measurement: Immediately monitor the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the peroxidase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% Initial Activity control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Quantitative Data Summary

The following table presents hypothetical, yet representative, IC₅₀ values for a series of pyridine-based hydrazone derivatives, illustrating how structural modifications can influence potency across different biological targets.

| Compound ID | R-Group (from R-CHO) | Anticancer IC₅₀ (µM) [HepG2] | COX-2 Inhibition IC₅₀ (µM) |

| HZ-01 | Phenyl | 15.2 | 25.8 |

| HZ-02 | 4-Hydroxyphenyl | 8.5 | 12.1 |

| HZ-03 | 4-Nitrophenyl | 5.1 | 18.5 |

| HZ-04 | 3,4-Dimethoxyphenyl | 9.8 | 9.3 |

| HZ-05 | 4-Dimethylaminophenyl | 3.7 | 30.2 |

| Doxorubicin | - (Anticancer Control) | 0.8 | - |

| Celecoxib | - (COX-2 Control) | - | 0.5 |

Data are for illustrative purposes to demonstrate structure-activity relationships.

Conclusion and Future Directions

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. Its true value is realized upon its conversion into a diverse array of pyridine-based hydrazones. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents through a variety of well-defined mechanisms. By understanding these mechanisms and employing robust experimental protocols, researchers can continue to refine these structures, optimizing for potency, selectivity, and reduced toxicity. The modular nature of the synthesis allows for fine-tuning of molecular properties, making this class of compounds a highly attractive platform for the development of next-generation therapeutics. Future research should focus on comprehensive in vivo studies, pharmacokinetic profiling, and the elucidation of more nuanced structure-activity relationships to translate the in vitro promise of these compounds into clinical reality.

References

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- National Center for Biotechnology Information. (2006). An ELISA method to measure inhibition of the COX enzymes.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.

- National Center for Biotechnology Information. (n.d.).

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. PMC.

-

ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

- Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes.

- PubMed. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (n.d.).

- ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.

- National Center for Biotechnology Information. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. PMC.

- National Center for Biotechnology Information. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

-

Index Copernicus. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

- MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.

- National Center for Biotechnology Information. (2014).

- RSC Publishing. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. RSC Advances, 14, 20856-20866.

- PubMed. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- ResearchGate. (2020).

- National Center for Biotechnology Information. (n.d.).

- PubMed. (n.d.). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)

- ResearchGate. (2020). (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.

-

Bentham Science. (n.d.). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Retrieved from [Link]

- PubMed. (2016). Novel Hydrazone Derivatives Containing Pyridine Amide Moiety: Design, Synthesis, and Insecticidal Activity. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (n.d.). Examples of some valuable bio-active hydrazones.

- PubMed. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy.

-

Scilit. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Retrieved from [Link]

-

Open Science. (2019). Synthesis and Biological Activity of Novel Hydrazide-Hydrazones Incorporating Piperidine and Piperazine Moieties and Related Mannich Bases. Retrieved from [Link]

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel hydrazone derivatives containing pyridine amide moiety: Design, synthesis, and insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Biological activity of "N'-(6-chloropyridin-2-yl)acetohydrazide" derivatives

An In-depth Technical Guide to the Biological Activity of N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active derivatives.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a primary focus on their antimicrobial and anticancer potential. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and utilize data visualization to elucidate complex mechanisms and workflows. This document is intended to be a foundational resource for researchers aiming to explore and harness the therapeutic potential of this promising class of molecules.

The Core Scaffold: A Gateway to Chemical Diversity and Biological Activity

This compound is a high-value chemical intermediate that has garnered significant attention in medicinal chemistry.[1] Its molecular architecture is distinguished by two key reactive sites: the hydrazide group (-CONHNH₂) and the chloropyridine ring. This dual functionality allows for straightforward derivatization, most commonly through condensation reactions with a wide array of aldehydes and ketones to form a diverse library of hydrazone derivatives.[1][2]

The resulting N-acylhydrazone moiety is a well-established pharmacophore known to be a structural component in numerous medicinally significant molecules.[3] The 6-chloropyridin-2-yl fragment contributes to the molecule's overall stability and influences its interaction with biological targets.[1] Scientific investigations have consistently demonstrated that derivatives synthesized from this core scaffold exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antimycobacterial, and anticancer effects.[1][4]

Synthetic Pathways: From Precursor to Bioactive Derivatives

The synthesis of this compound derivatives is typically a multi-step process that offers flexibility for structural modification. The choice of synthetic route is often guided by the desired yield, purity, and environmental impact.

-

Precursor Synthesis: The journey begins with the synthesis of 2-hydrazinyl-6-chloropyridine. A common and efficient method involves the nucleophilic substitution of 2,6-dichloropyridine with hydrazine hydrate. This reaction is typically performed under reflux conditions and provides the necessary hydrazinyl functional group in high yield.[1]

-

Formation of the Acetohydrazide Core: The precursor is then reacted to form the acetohydrazide. This can be achieved through the hydrazinolysis of a corresponding ester, such as ethyl 2-(6-chloropyridin-2-yl)acetate.[1]

-

Derivatization: The final and most crucial step for generating a library of compounds is the condensation of the this compound core with various substituted aldehydes. This reaction forms the characteristic hydrazone (-C=N-NH-C=O) linkage.[1][2]

Modern synthetic approaches, such as ultrasound-assisted synthesis (sonochemistry), have been employed as a green chemistry alternative, often leading to faster reaction times and higher yields under milder conditions.[1]

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial and Antimycobacterial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[3] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds in this arena, and those derived from the this compound scaffold are no exception.

Antibacterial and Antifungal Spectrum

Studies have shown that these derivatives possess moderate to good activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] However, their antifungal activity against strains like Aspergillus niger and Candida albicans has been reported as comparatively weaker in some series of compounds.[2]

The primary antifungal mechanism is believed to be the disruption of the fungal cell membrane's integrity.[5] It is hypothesized that these compounds interfere with the biosynthesis of ergosterol, a sterol unique to fungal cell membranes and absent in mammalian cells. This inhibition leads to increased membrane permeability, leakage of vital cellular contents, and ultimately, cell death.[5]

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol synthesis.

Potent Activity Against Mycobacterium tuberculosis

A particularly compelling area of research is the activity of these compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several studies have highlighted derivatives with prominent anti-tuberculosis effects, including activity against multidrug-resistant (MDR) strains.[3][4]

In vitro testing using assays like the Microplate Alamar Blue Assay (MABA) has revealed Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 µg/mL against the H37Rv strain of Mtb.[4] Crucially, compounds with high antimycobacterial activity have also demonstrated low cytotoxicity against human cell lines, indicating a favorable selectivity index, which is a critical parameter for drug development.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents attached to the aromatic ring introduced during the final condensation step.[6]

-

Electron-withdrawing groups (e.g., halogens like -Cl, -F) on the phenyl ring often enhance antimicrobial potential.[7]

-

Hydroxylated and aminated phenyl rings have also been shown to produce compounds with high antimicrobial and antifungal activity.[6][8]

-

The position of the substituent (ortho, meta, para) can significantly impact biological activity, highlighting the importance of steric and electronic effects in target binding.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial/fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Positive control (e.g., Ciprofloxacin) and negative control (broth only)

-

Microplate reader or visual inspection

Methodology:

-

Preparation of Compound Dilutions: Serially dilute the test compounds in the broth medium directly in the 96-well plate. A typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include wells for a positive control (inoculum with no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Anticancer and Cytotoxic Activity

The pyridine ring is a common motif in many approved anticancer drugs, and derivatives of this compound are being actively investigated for their cytotoxic potential against various human cancer cell lines.[9]

Cytotoxicity Profile

These compounds have demonstrated variable but often promising cytotoxic effects against a panel of cancer cell lines, including:

-

Breast Cancer (MCF-7): Some derivatives have shown potent activity, with IC₅₀ values comparable to or even better than standard drugs like doxorubicin.[10]

-

Colon Cancer (SW620) [11]

-

Prostate Cancer (PC-3) [11]

-

Lung Cancer (NCI-H23) [11]

-

Cervical Cancer (HeLa) [12]

The following table summarizes representative cytotoxicity data for structurally related acetohydrazide and hydrazone derivatives, providing context for the potential of this chemical class.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4o) | Prostate (PC-3) | 3.1 ± 0.4 | [11] |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4o) | Lung (NCI-H23) | 4.5 ± 0.3 | [11] |

| 2,6-dihaloarylchalcone derivative (3a) | Cervical (HeLa) | 3.5 µg/mL | [12] |

| 2,6-dihaloarylchalcone derivative (3a) | Breast (MCF-7) | 4.5 µg/mL | [12] |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) derivative (7c) | Breast (MCF-7) | 0.6 µg/mL | [10] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many hydrazone derivatives exert their anticancer effect is through the induction of apoptosis, or programmed cell death.[11] This is often achieved via the intrinsic (mitochondrial) pathway. Key events in this pathway include the activation of effector caspases, such as caspase-3, which are the executioners of the apoptotic process.[11] Other reported mechanisms for related compounds include the inhibition of crucial enzymes like topoisomerases I and II, which are vital for DNA replication in cancer cells.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]